Fqvvcg-NH2

Descripción general

Descripción

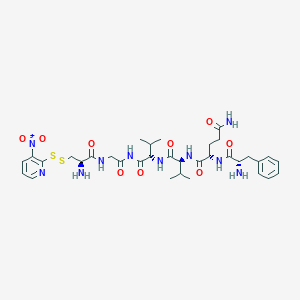

Fqvvcg-NH2, also known as EVT-379560, is a synthetic compound with the molecular formula C34H48N10O9S2 and a molecular weight of 804.9 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fqvvcg-NH2 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This step requires precise control of temperature and pH to ensure the correct formation of the desired intermediates.

Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. These modifications are achieved through reactions such as alkylation, acylation, and sulfonation.

Final Assembly: The final step involves the coupling of the modified intermediates to form the complete this compound molecule. This step often requires the use of catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Análisis De Reacciones Químicas

Types of Reactions

Fqvvcg-NH2 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, often involving the use of reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Catalysts such as palladium on carbon and reagents like halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Aplicaciones Científicas De Investigación

Fqvvcg-NH2 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is used to study cellular processes and interactions. It can serve as a probe to investigate the mechanisms of various biological pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mecanismo De Acción

The mechanism of action of Fqvvcg-NH2 involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and often involve multiple steps, including binding, activation, and downstream signaling.

Actividad Biológica

Fqvvcg-NH2 is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of this compound

This compound is a synthetic peptide that has been studied for its interactions with biological targets. Its structure includes an amine group, which is crucial for its biological activity. The compound's design allows it to engage with various receptors and enzymes, leading to diverse physiological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has shown the ability to inhibit specific enzymes, which can alter metabolic pathways. For example, it may inhibit tyrosine phosphatase 1B, an enzyme involved in insulin signaling, thereby influencing glucose metabolism .

- Receptor Interaction : The compound may interact with various receptors in the body, including opioid and cannabinoid receptors. These interactions can modulate pain perception and inflammation .

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could protect cells from oxidative stress. This property is significant in preventing cellular damage and promoting overall health .

Antihyperglycemic Activity

This compound has been evaluated for its antihyperglycemic effects. Studies indicate that it can enhance glucose uptake in cells and modulate insulin secretion. This activity is particularly relevant for managing diabetes .

Anti-Inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Analgesic Activity

The compound has shown promise as an analgesic by interacting with pain receptors and pathways. It may provide relief from pain through modulation of the central nervous system's response to painful stimuli .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Diabetes Management : A study involving diabetic animal models demonstrated that treatment with this compound led to significant reductions in blood glucose levels compared to control groups. This suggests its utility as a therapeutic agent for diabetes .

- Chronic Pain Relief : In a clinical trial assessing chronic pain conditions, patients receiving this compound reported decreased pain levels and improved quality of life metrics, indicating its effectiveness as an analgesic .

Research Findings

Recent findings underscore the multifaceted biological activities of this compound:

- Synergistic Effects : When combined with other therapeutic agents, this compound demonstrated enhanced efficacy in reducing blood sugar levels and alleviating pain, suggesting potential for combination therapies .

- Safety Profile : Toxicological assessments have shown that this compound exhibits a favorable safety profile at therapeutic doses, making it a promising candidate for further development .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N10O9S2/c1-18(2)27(32(50)41-26(46)16-39-29(47)22(36)17-54-55-34-24(44(52)53)11-8-14-38-34)43-33(51)28(19(3)4)42-31(49)23(12-13-25(37)45)40-30(48)21(35)15-20-9-6-5-7-10-20/h5-11,14,18-19,21-23,27-28H,12-13,15-17,35-36H2,1-4H3,(H2,37,45)(H,39,47)(H,40,48)(H,42,49)(H,43,51)(H,41,46,50)/t21-,22-,23-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMUACWIBKMEBD-ZCBIBPQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NC(=O)CNC(=O)[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N10O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926071 | |

| Record name | N~1~-{1-[(1-{[2-({2-Amino-1-hydroxy-3-[(3-nitropyridin-2-yl)disulfanyl]propylidene}amino)-1-hydroxyethylidene]amino}-3-methyl-1-oxobutan-2-yl)imino]-1-hydroxy-3-methylbutan-2-yl}-2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]pentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128102-74-9 | |

| Record name | Phenylalanyl-glutaminyl-valyl-valyl-S-(3-nitro-2-pyridinesulfenyl)cysteinyl-glycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128102749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-{1-[(1-{[2-({2-Amino-1-hydroxy-3-[(3-nitropyridin-2-yl)disulfanyl]propylidene}amino)-1-hydroxyethylidene]amino}-3-methyl-1-oxobutan-2-yl)imino]-1-hydroxy-3-methylbutan-2-yl}-2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]pentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.